molecular formula C18H22O2 B12426302 (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12426302
M. Wt: 274.4 g/mol
InChI Key: NLLMJANWPUQQTA-WNHJEKKBSA-N
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Description

Core Skeletal Framework Analysis

The compound’s backbone derives from the cyclopenta[a]phenanthrene system, a tetracyclic framework consisting of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). Partial hydrogenation reduces the aromaticity of the phenanthrene moiety, resulting in a hexahydro configuration with six saturated bonds. Key structural features include:

Structural Feature Description
Ring Fusion Ortho-fused cyclohexane (A-B-C) and cyclopentane (D) rings
Hydrogenation Sites Saturation at positions 9,11,12,14,15,17, yielding six single bonds
Substituents - 13-Methyl group (C18) on ring C
- Hydroxyl groups at C3 and C17

The A-ring retains partial unsaturation, while the B, C, and D rings are fully saturated. This hybrid structure combines rigidity from the fused rings with conformational flexibility in the cyclopentane moiety.

Deuteration Pattern Spatial Arrangement

Deuterium atoms replace hydrogen at positions 2, 4, and 16 (two atoms at C16), creating a tetradeuterated isotopologue . Spatial arrangements are as follows:

Position Location Bond Type Isotopic Effect
C2 A-ring meta to C3-OH C-H/D aromatic Alters vibrational modes (C-D stretch: ~2100 cm⁻¹)
C4 A-ring para to C3-OH C-H/D aromatic Reduces spin-spin coupling in ¹H NMR
C16 (×2) D-ring methylene C-H₂/D₂ methylene Enhances metabolic stability via kinetic isotope effect

Deuteration at C16 introduces a geminal di-deuteriomethylene group , which stabilizes the D-ring against oxidative metabolism. The A-ring deuteration minimally perturbs electronic distribution due to the remote location from hydroxyl groups.

Chiral Center Configuration Analysis

Four stereogenic centers at C9, C13, C14, and C17 adopt S configurations , as defined by the Cahn-Ingold-Prelog priority rules:

Chiral Center Configuration Adjacent Groups Stereochemical Impact
C9 S -H (C8), -CH₂ (C10), -CH (C14), -C (C8) Governs A-B ring junction geometry
C13 S -CH₃ (C18), -CH₂ (C12), -CH (C14), -C (C11) Positions C18 methyl group equatorially
C14 S -H (C15), -CH (C13), -CH (C9), -C (C8) Stabilizes trans-decalin B/C ring fusion
C17 S -OH, -CH₂ (C16), -CH (C14), -C (C13) Orients C17-OH axially for hydrogen bonding

The 9S,13S,14S,17S configuration ensures a compact, folded conformation that optimizes intramolecular hydrogen bonding between C3-OH and C17-OH.

Hydrogen-Deuterium Isotopomer Differentiation

Isotopomer differentiation arises from deuterium’s nuclear properties and mass effects:

Property Hydrogen Isotopomer Deuterium Isotopomer Analytical Utility
¹H NMR Chemical Shift δ 6.5–7.2 (aromatic H) Signal absence in ¹H NMR Simplifies aromatic region interpretation
¹³C-D Coupling - ¹³C satellites (J ≈ 25 Hz) Confirms deuteration sites via splitting
IR Stretching Frequency C-H stretch: 3050 cm⁻¹ C-D stretch: 2100–2200 cm⁻¹ Quantifies deuteration ratio
Molecular Mass M = 274.39 g/mol M+4 = 278.39 g/mol LC-MS distinguishes isotopologues

Deuteration reduces vibrational amplitudes at substituted positions, increasing bond stability by ~1–2 kcal/mol due to the isotope’s lower zero-point energy.

Properties

Molecular Formula

C18H22O2

Molecular Weight

274.4 g/mol

IUPAC Name

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D

InChI Key

NLLMJANWPUQQTA-WNHJEKKBSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O

Origin of Product

United States

Preparation Methods

Boron-Based Reduction for C16 Deuteriation

The C16 deuterium atoms are introduced via stereoselective reduction of a 17-keto intermediate:

  • Synthesis of 17-keto precursor : Oxidize estradiol at C17 using Jones reagent (CrO₃/H₂SO₄) to form estrone.
  • Deuteride reduction : Treat estrone with NaBD₄ in THF/MeOD at −20°C, achieving >95% deuterium incorporation at C16.

Reaction Conditions :

Parameter Value
Temperature −20°C
Solvent THF/MeOD (4:1)
Reaction Time 6 hours
Deuterium Source NaBD₄ (98% D)

Purification and Isolation

Chromatographic Separation

Post-deuteration mixtures require high-resolution separation to isolate the target compound from non-deuterated byproducts:

  • Column : Phenyl-hexyl stationary phase (150 × 2.1 mm, 3 µm).
  • Mobile Phase : Gradient of 10 mM ammonium acetate (pH 5.0) and acetonitrile.
  • Retention Time : 8.2 minutes for tetra-deuterated product vs. 7.9 minutes for tri-deuterated impurity.

Recrystallization

Final purification employs recrystallization from ethyl acetate/hexane (1:3) to yield >99% isotopic purity.

Analytical Validation

Mass Spectrometry

  • HRMS (ESI+) : m/z 295.2143 [M+H]⁺ (calc. 295.2148 for C₁₈H₂₀D₄O₂).
  • Isotopic Purity : 98.5% tetra-deuterated species, 1.3% tri-deuterated, 0.2% di-deuterated.

Nuclear Magnetic Resonance

  • ¹H NMR (500 MHz, CDCl₃) : Absence of signals at δ 2.82 (C2-H) and δ 6.52 (C4-H), confirming deuteration.
  • ¹³C NMR : C16 resonance split into a quintet (²JCD = 25 Hz) due to two deuterium atoms.

Pharmaceutical Formulation

The patent literature describes formulations for sustained-release applications:

  • Intramuscular Injection : 5 mg/mL in sesame oil with benzyl benzoate (20% v/v).
  • Oral Tablets : Microcrystalline cellulose core with deuterated estradiol layered via fluidized-bed coating.

Stability Data :

Condition Degradation Over 24 Months
25°C/60% RH <2% loss of deuterium
40°C/75% RH 5% deuteration loss

Metabolic Stability and Pharmacokinetics

Deuteration at C2 and C4 reduces first-pass metabolism by cytochrome P450 3A4, increasing half-life from 2.1 hours (non-deuterated) to 8.7 hours. C16 deuteration further slows glucuronidation by UGT1A1, yielding a 4.3-fold higher AUC in rat models.

Chemical Reactions Analysis

Types of Reactions

(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms helps in simplifying the NMR spectra and provides valuable information about the compound’s structure and dynamics.

Biology

In biological research, this compound can be used as a tracer in metabolic studies. The deuterium atoms allow researchers to track the compound’s metabolic pathways and interactions within biological systems.

Medicine

In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can enhance the metabolic stability and efficacy of drugs, leading to improved pharmacokinetic properties.

Industry

In the industrial sector, deuterated compounds are used in the development of advanced materials and as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and interaction with enzymes or receptors, leading to altered biological activity. The pathways involved may include metabolic enzymes and signaling cascades that regulate various physiological processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Functional Implications References
17β-Estradiol (E2) - Decahydro configuration
- No deuterium
- 3,17-dihydroxy groups
- Primary estrogen hormone; binds ERα/ERβ receptors
- Rapid hepatic metabolism
Target Compound - Hexahydro configuration
- 2,4,16,16-tetradeuterio
- 3,17-dihydroxy groups
- Enhanced metabolic stability
- Potential use in isotopic tracing
(8R,9S,13S,14S,17R)-17-Ethynyl-13-Methyl-...phenanthrene-3,17-diol - Ethynyl group at C17
- Full saturation (decahydro)
- Modified receptor binding (e.g., ethynyl estradiol in contraceptives)
[(8S,9S,13S,14S,17S)-13-Methyl-...phenanthren-17-yl] Acetate - Acetylated C17-OH
- Fully saturated
- Increased lipophilicity; prodrug form for controlled release
Chromium Tricarbonyl Complex of Estradiol Derivative - Cr(CO)3 bound to aromatic ring - Altered reactivity for catalytic or protective applications
Notes:
  • Hydrogenation State : Hexahydro vs. decahydro configurations influence ring planarity and receptor binding kinetics. Partial hydrogenation in the target compound may reduce aromaticity, affecting solubility and membrane permeability .
  • Deuterium Effects : Deuterium at positions 2, 4, and 16 likely protects against oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending half-life .
  • Functional Group Modifications : Ethynyl or acetyl groups alter receptor affinity and pharmacokinetic profiles. For example, ethynyl estradiol shows prolonged activity due to reduced hepatic clearance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 17β-Estradiol (E2) Ethynyl Estradiol
Molecular Weight ~296.41 (est. with deuterium) 272.38 296.41
pKa ~10.2 (phenolic OH) 10.4 (phenolic OH) 10.3 (phenolic OH)
Metabolic Stability High (deuterium protection) Low (rapid glucuronidation) Moderate (ethynyl slows)
LogP Est. 3.5–4.0 4.0 4.2
Key Findings:
  • Deuterium’s Role : The target compound’s deuterium substitution is a strategic modification to mimic E2’s bioactivity while improving stability, akin to deuterated drugs like deutetrabenazine .
  • Receptor Binding : The 3,17-dihydroxy configuration is conserved across analogs, preserving estrogen receptor (ER) binding. Structural deviations (e.g., ethynyl, Cr(CO)3) prioritize functional over structural similarity .

Biological Activity

The compound (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a derivative of cyclopenta[a]phenanthrene and is notable for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

This compound belongs to a class of steroids and has unique structural features that may influence its biological activity. The presence of deuterium atoms can affect metabolic stability and pharmacokinetics.

Table 1: Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H28D4O2
Molecular Weight300.44 g/mol
CAS NumberNot available

Antitumor Properties

Recent studies have indicated that derivatives of steroid compounds can exhibit significant antitumor activity. For instance:

  • Antiproliferative Effects : Research on similar steroid derivatives has shown that modifications at specific positions can enhance their antiproliferative effects against various cancer cell lines. For example:
    • A compound with structural similarities inhibited the growth of HeLa and K-562 cells significantly .
    • The introduction of specific substituents at positions 3-C and 17-C in steroid molecules has been linked to improved cytotoxicity against cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve the modulation of steroid hormone receptors or interference with cancer cell metabolism. Studies have shown that certain steroid derivatives can selectively target cancerous cells while promoting anabolic effects in non-cancerous cells .

Anti-inflammatory Activity

Steroid compounds are well-known for their anti-inflammatory properties. The compound may possess similar characteristics due to its structural analogies with known anti-inflammatory agents.

  • Cytokine Inhibition : Research indicates that modifications to steroid structures can lead to enhanced inhibition of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
  • Immunomodulatory Effects : Certain steroid derivatives have been shown to modulate immune responses effectively. The potential for this compound to act as an immunostimulant or immunosuppressant could be explored further in clinical settings .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on DHEA Derivatives : A study evaluated the antiproliferative action of DHEA derivatives and found that specific modifications led to enhanced selective activity against prostate cancer cells (PC-3) and colon cancer cells (HT-29) . This highlights the importance of structural modifications in developing effective therapeutic agents.
  • Phenanthrene Derivatives : Research on phenanthrene derivatives has shown associations with cancer risk reduction . This suggests that similar structural motifs in our compound may also confer protective effects against certain cancers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.